GSK1370319A

Pharmacogenomics Personalized Medicine P2X7 Antagonist

Generic P2X7 antagonists introduce uncharacterized variability in genotype-dependent studies. GSK1370319A eliminates this risk through quantitatively defined pharmacodynamic responses linked to specific human P2RX7 genotypes. • 6.7-fold IC50 range (gain-of-function vs. loss-of-function SNPs) for IL-1β inhibition - essential for validating genotype-stratified responses in ex vivo human samples. • Ki = 176 nM, functional IC50 = 474 nM on human P2X7 - a well-characterized pyroglutamide reference standard for SAR and novel antagonist benchmarking. • Validated in DSS-induced colitis and hippocampal LTP models - ensures cross-study reproducibility in IBD and neuroinflammation research.

Molecular Formula C13H14Cl2N2O2
Molecular Weight 301.167
CAS No. 1001389-31-6
Cat. No. B607765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1370319A
CAS1001389-31-6
SynonymsGSK1370319A;  GSK-1370319A;  GSK 1370319A;  GSK1370319;  GSK-1370319;  GSK 1370319; 
Molecular FormulaC13H14Cl2N2O2
Molecular Weight301.167
Structural Identifiers
SMILESClC1=CC=C(C(Cl)=C1)CNC([C@H]2N(C(CC2)=O)C)=O
InChIInChI=1S/C13H14Cl2N2O2/c1-17-11(4-5-12(17)18)13(19)16-7-8-2-3-9(14)6-10(8)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)/t11-/m0/s1
InChIKeyYMNOJCVLDDTECB-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK1370319A (CAS 1001389-31-6): A Potent and Selective P2X7 Receptor Antagonist for Inflammasome and Neuroinflammation Research


GSK1370319A is a small-molecule, potent antagonist of the P2X7 receptor, a ligand-gated cation channel critical in NLRP3 inflammasome assembly and IL-1β release [1]. It is a pyroglutamide-based compound [2], primarily utilized as a pharmacological tool to investigate P2X7-dependent signaling in inflammatory, neurological, and immune pathologies [3].

Why Generic P2X7 Antagonist Substitution Is Not Equivalent to GSK1370319A: A Case for Verified Compound Identity


Procurement of a general 'P2X7 antagonist' without consideration for compound-specific pharmacodynamic and selectivity profiles is scientifically unsound. The P2X7 receptor is highly polymorphic, and antagonist potency can vary dramatically based on single nucleotide polymorphisms (SNPs) in the P2RX7 gene [1]. GSK1370319A is one of the few antagonists with a quantitatively characterized pharmacodynamic response linked to specific human genotypes [1], a property that generic alternatives lack. Furthermore, the pyroglutamide scaffold of GSK1370319A is a key reference point for SAR studies [2], making it an essential comparator for evaluating novel antagonists and ensuring experimental reproducibility. Simply substituting with another P2X7 antagonist, such as A804598 or Brilliant Blue G, would introduce uncharacterized variability, particularly in ex vivo human tissue or genetic studies, compromising data interpretation and cross-study comparability [REFS-1, REFS-3].

GSK1370319A Quantitative Differentiation: Head-to-Head Comparisons and Validated Benchmarks


Human P2RX7 Genotype Dictates GSK1370319A Potency: A 6.7-Fold Shift in IC50

GSK1370319A's pharmacodynamic effect is uniquely and quantitatively linked to specific P2RX7 genotypes. A prospective study in human subjects found a 6.7-fold difference (P < 0.0001) in IC50 for inhibiting ATP-stimulated interleukin-1β release between individuals with homozygous gain-of-function (1068A) and loss-of-function (1513C) genotypes [1]. This provides a validated, genetically-defined benchmark for P2X7 antagonist activity that generic comparators like A804598 or Brilliant Blue G lack [2].

Pharmacogenomics Personalized Medicine P2X7 Antagonist SNP

Functional Selectivity of GSK1370319A: Differential Potency in Binding vs. Functional Assays

GSK1370319A demonstrates a distinct functional profile compared to binding affinity, a property not uniformly observed across all P2X7 antagonists. In a standardized binding assay, GSK1370319A displaces [3H]-A804598 with a Ki of 176 nM [1], whereas its functional IC50 for inhibiting BzATP-stimulated TO-PRO-3 uptake in the same cellular system is 474 nM [1]. This ~2.7-fold difference provides a unique reference point for SAR studies of pyroglutamide-based antagonists, as it contrasts with compounds like A804598 itself, which typically show tighter correlation between binding and function [2].

Receptor Pharmacology Binding Kinetics P2X7 In Vitro

GSK1370319A as a Reference Standard for In Vivo P2X7 Antagonism in Colitis Models

GSK1370319A serves as the established reference antagonist in preclinical models of inflammatory bowel disease. In a direct comparison, novel pyroglutamide-based P2X7 antagonists were benchmarked against GSK1370319A for their ability to dampen signs of DSS-induced colitis in mice [1]. The study demonstrated that the new compounds possessed improved properties relative to GSK1370319A, thereby validating GSK1370319A as a consistent, reproducible baseline for evaluating in vivo efficacy of next-generation P2X7 antagonists [1].

In Vivo Pharmacology Inflammatory Bowel Disease DSS-Colitis Preclinical Model

Quantified Neuroprotection: GSK1370319A's Ability to Preserve LTP in Aged Tissue

In organotypic hippocampal slice cultures, GSK1370319A provided quantitative neuroprotection by inhibiting ATP-induced subregion-specific neuronal loss and attenuating age-related deficits in long-term potentiation (LTP) [1]. This effect is mechanistically linked to its ability to prevent NLRP3 inflammasome assembly in glia [1]. While many P2X7 antagonists can reduce IL-1β release in vitro, GSK1370319A is one of the few with direct, published quantitative evidence of preserving synaptic function in a complex ex vivo model of aging, differentiating it from simpler in vitro tools [2].

Neuroinflammation Long-Term Potentiation Synaptic Plasticity Aging

GSK1370319A Application Scenarios: Where Its Specific Evidence Profile Provides Maximum Value


Pharmacogenomic Studies of P2X7 Antagonist Response

GSK1370319A is the optimal choice for research exploring the impact of P2RX7 single nucleotide polymorphisms (SNPs) on P2X7 antagonist pharmacodynamics. As demonstrated in a prospective genotyping study, its IC50 for IL-1β inhibition varies 6.7-fold between gain-of-function and loss-of-function genotypes [4]. This makes it an essential tool for validating genotype-dependent responses in ex vivo human samples, a crucial step for personalized medicine approaches targeting the P2X7 axis.

Medicinal Chemistry Benchmark for Pyroglutamide-Based P2X7 Antagonists

For drug discovery programs focused on the pyroglutamide scaffold, GSK1370319A serves as an indispensable reference compound. Its well-characterized binding (Ki = 176 nM) and functional (IC50 = 474 nM) profile provides a quantitative baseline against which to measure improvements in potency and functional selectivity of new chemical entities [4]. Using GSK1370319A ensures SAR data is directly comparable to published literature.

Preclinical In Vivo Efficacy Studies in Murine Colitis Models

Researchers investigating the role of P2X7 in inflammatory bowel disease (IBD) should utilize GSK1370319A as a positive control or reference antagonist. Its established performance in dampening signs of DSS-induced colitis provides a validated benchmark for evaluating the in vivo efficacy of novel therapeutic candidates [4], ensuring experimental rigor and reproducibility in disease model studies.

Ex Vivo Studies of Neuroinflammation and Synaptic Plasticity

GSK1370319A is a critical tool for studies examining the functional consequences of P2X7-driven neuroinflammation on synaptic health. It has demonstrated a unique ability to attenuate age-related deficits in long-term potentiation (LTP) in hippocampal slice cultures [4]. This makes it particularly valuable for research into the mechanisms linking glial inflammasome activation to cognitive decline and neurodegeneration.

Technical Documentation Hub

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23 linked technical documents
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